4-Amino-6-chloroquinazolin-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-6-chloro-1H-quinazolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-4-1-2-6-5(3-4)7(10)12-8(13)11-6/h1-3H,(H3,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSHKNGWHOIATP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NC(=O)N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Amino 6 Chloroquinazolin 2 Ol and Its Precursors
Retrosynthetic Disconnections and Key Synthetic Intermediates for 4-Amino-6-chloroquinazolin-2-ol
Retrosynthetic analysis of this compound reveals several logical disconnections to identify plausible starting materials. The primary disconnection points are the C-N bonds within the quinazolinone core. A common strategy involves disconnecting the pyrimidine (B1678525) ring, leading back to a substituted anthranilic acid derivative.
Specifically, the synthesis can be envisioned by disconnecting the N1-C2 and the N3-C2 bonds. This approach points to a key intermediate, a substituted 2-aminobenzamide (B116534) or a related precursor. For this compound, the logical precursor is 2,4-diamino-5-chlorobenzamide . This intermediate can then be cyclized with a suitable one-carbon source to form the desired quinazolinone ring.
Another retrosynthetic approach involves disconnecting the C4-N3 bond and the C2-N1 bond, which suggests a reaction between a 2-amino-5-chlorobenzonitrile (B58002) and a source for the C2-carbonyl and N3-H, often involving a cyclizing agent.
The key synthetic intermediates in the preparation of this compound are therefore derivatives of 2-amino-5-chlorobenzoic acid. These can include:
2-Amino-5-chlorobenzoic acid: The foundational starting material.
2-Amino-5-chlorobenzamide: Formed by the amidation of the corresponding benzoic acid.
2-Amino-5-chlorobenzonitrile: A versatile intermediate for various cyclization strategies.
The selection of the specific intermediate often depends on the chosen synthetic route and the desired reaction conditions.
Classical and Modern Approaches to Quinazolinone Core Construction
The construction of the quinazolinone core is a well-established area of organic synthesis, with both classical and modern methods available.
Cyclocondensation Reactions Utilizing Anthranilic Acid Derivatives and Related Building Blocks
Cyclocondensation reactions are a cornerstone of quinazolinone synthesis. A widely used classical method is the Niementowski quinazoline (B50416) synthesis , which involves the reaction of anthranilic acids with amides to form 3,4-dihydro-4-oxoquinazolines. wikipedia.orgnih.govchemeurope.com This reaction is typically carried out at high temperatures. wikipedia.org Although effective, the high temperatures can sometimes lead to lower yields and limit the substrate scope. wikipedia.org
A common variation involves the condensation of an anthranilic acid derivative with a one-carbon source, such as formamide (B127407) or urea (B33335). For the synthesis of this compound, a substituted anthranilic acid like 2-amino-5-chlorobenzoic acid can be reacted with urea or a related reagent. brieflands.com This reaction proceeds through the formation of an intermediate ureido-benzoic acid, which then undergoes cyclization. mdpi.com Another approach involves the reaction of anthranilic acid with chloro acyl chlorides, followed by dehydration to form a benzoxazinone (B8607429) intermediate, which is then reacted with an amine to yield the quinazolinone. brieflands.comscispace.comnih.gov
Modern modifications of these classical methods often focus on milder reaction conditions and improved yields. researchgate.net For instance, microwave irradiation has been shown to accelerate the Niementowski reaction and often leads to cleaner products and higher yields compared to conventional heating. nih.gov
Table 1: Comparison of Classical Cyclocondensation Methods
| Method | Starting Materials | Conditions | Advantages | Disadvantages |
| Niementowski Reaction | Anthranilic Acid, Amide | High Temperature | Simple, one-pot | High temperature, sometimes low yields |
| Urea Fusion | Anthranilic Acid, Urea | High Temperature | Readily available reagents | High temperature, potential for side products |
| Benzoxazinone Route | Anthranilic Acid, Acyl Chloride, Amine | Multi-step, milder than fusion | Versatile, allows for diverse substitution | Multi-step process |
| Microwave-Assisted | Anthranilic Acid, Amide/Formamide | Microwave Irradiation | Faster reaction times, higher yields | Requires specialized equipment |
Multi-component Reactions (MCRs) for Diversified Scaffolds
Multi-component reactions (MCRs) have emerged as powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov This approach offers high atom economy and efficiency. frontiersin.org
The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that has been successfully applied to the synthesis of quinazolinone scaffolds. nih.govresearchgate.netacs.org In a typical Ugi-based approach to quinazolinones, an o-aminobenzoic acid derivative, an aldehyde, an isocyanide, and an amine are combined to generate a complex intermediate that can then be cyclized to the desired quinazolinone. nih.govacs.org This strategy allows for the rapid generation of a diverse library of substituted quinazolinones. nih.gov
Another relevant MCR is the copper-catalyzed three-component reaction of 2-azidobenzaldehyde, anthranilamide, and terminal alkynes to produce 1,2,3-triazolyl-quinazolinones. mdpi.com While not directly producing the target molecule, this illustrates the power of MCRs in creating highly functionalized quinazolinone systems.
Annulation Strategies via C-N and C-C Bond Formations
Annulation strategies involve the formation of the quinazolinone ring through the construction of key C-N and C-C bonds. These methods often provide access to quinazolinones that may be difficult to synthesize via classical cyclocondensation reactions.
Intramolecular cyclization is a common annulation strategy. For example, 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones can undergo formic acid-catalyzed intramolecular cyclization to yield tricyclic quinazolines. nih.govproquest.com Another approach involves the intramolecular cyclization of alkenes, which can be initiated by radicals to form ring-fused quinazolinone derivatives. researchgate.net
Copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines provides a novel and efficient route to quinazolin-4(1H)-ones. rsc.org Transition-metal-catalyzed oxygenation of benzamide (B126) derivatives with various carbon sources is another annulation strategy. researchgate.net
Advanced Catalytic Systems in Quinazolinone Synthesis
The use of advanced catalytic systems has revolutionized the synthesis of quinazolinones, enabling milder reaction conditions, higher efficiency, and broader substrate scope.
Palladium-Catalyzed Cyclizations and Cross-Coupling Reactions
Palladium catalysis has become an indispensable tool in the synthesis of quinazolinones. nih.govacs.orgacs.orgnih.govnih.gov Palladium catalysts can facilitate a variety of transformations, including cyclizations and cross-coupling reactions, that are key to constructing the quinazolinone core.
One approach involves the palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols. nih.gov This reaction proceeds through a cascade of alcohol oxidation, nitro reduction, condensation, and dehydrogenation. nih.gov Another powerful method is the palladium-catalyzed three-component reaction of 2-aminobenzamides, aryl halides, and an isocyanide, which proceeds via an isocyanide insertion/cyclization sequence. acs.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used to introduce substituents onto the quinazolinone scaffold. mdpi.comnih.govmdpi.comresearchgate.net For instance, bromo-substituted quinazolines can be coupled with boronic acids in the presence of a palladium catalyst to form C-C bonds. mdpi.comresearchgate.net This allows for the synthesis of highly functionalized quinazolinone derivatives. nih.gov A domino process involving palladium-catalyzed double carbonylation has also been developed for the synthesis of complex quinazolinediones. nih.gov Furthermore, palladium-catalyzed tandem cyclization reactions of arylboronic acids and benzonitriles provide an efficient route to 4-arylquinazoline scaffolds. nih.gov
Table 2: Key Palladium-Catalyzed Reactions in Quinazolinone Synthesis
| Reaction Type | Reactants | Catalyst System (Example) | Key Transformation |
| One-Pot Synthesis | o-Nitrobenzamide, Alcohol | Pd(dppf)Cl₂ | Cascade oxidation, reduction, cyclization |
| Three-Component Reaction | 2-Aminobenzamide, Aryl Halide, Isocyanide | PdCl₂, DPPP | Isocyanide insertion, cyclization |
| Suzuki Cross-Coupling | Bromo-quinazoline, Boronic Acid | Pd(dppf)Cl₂ | C-C bond formation |
| Domino Carbonylation | Bromoaniline, Bromobenzonitrile, CO | Palladium Catalyst | Multiple C-C and C-N bond formations |
| Tandem Cyclization | Arylboronic Acid, Benzonitrile | Palladium Catalyst | C-C and C-N bond formation |
Copper-Mediated and Other Transition Metal-Catalyzed Syntheses
Transition metal catalysis, particularly with copper, offers efficient and versatile routes to quinazolinone derivatives. These methods often involve the formation of multiple carbon-nitrogen bonds in a single operation.
A prominent copper-mediated approach involves a one-pot condensation reaction using readily available starting materials. nih.govscispace.com One such method develops a copper-mediated oxidative coupling between 2-bromobenzoic acid and various aldehydes, utilizing aqueous ammonia (B1221849) as an inexpensive and easy-to-handle nitrogen source. nih.govscispace.com This process facilitates the formation of four new C-N bonds, leading to good to excellent yields of the quinazolinone core. nih.gov Another efficient strategy employs a copper(I)-catalyzed, ligand-free domino reaction starting from 2-bromobenzamide (B1207801) and substrates like aldehydes, benzyl (B1604629) alcohols, or methyl arenes. gaylordchemical.com This reaction uses trimethylsilyl (B98337) azide (B81097) (TMSN₃) as the nitrogen source and dimethyl sulfoxide (B87167) (DMSO) as the solvent, with studies showing that DMSO provides significantly higher yields compared to other solvents like DMF or dioxane. gaylordchemical.comorganic-chemistry.org
Copper catalysts are also effective in tandem reactions for creating complex quinazolinones. An efficient copper-mediated tandem C(sp²)-H amination has been developed, which produces quinazolinones from N-(quinolin-8-yl)benzamide and amidine hydrochlorides. rsc.org This method uses 8-aminoquinoline (B160924) as a removable bidentate directing group, allowing for the construction of polycyclic molecules from simple precursors. rsc.org Furthermore, reusable copper-based catalysts, such as Cu₃(BTC)₂ (where BTC = 1,3,5-benzene tricarboxylate), have been reported for the oxidative synthesis of quinazolinones under mild conditions. mdpi.com
Beyond copper, palladium is another key transition metal used for synthesizing quinazolinone-related structures. A palladium-catalyzed regioselective intramolecular oxidative C-H amination has been developed to create specific regioisomers of quinazolinone- and phenanthridine-fused heterocycles from strained cyclic amides. nih.gov This approach is notable for achieving amine functionalization of an aromatic C-H bond from a strained amide nitrogen, a traditionally challenging transformation. nih.gov
| Catalyst/Metal | Starting Materials | Key Features | Reference |
|---|---|---|---|
| Copper Oxide | 2-Bromobenzoic acid, Aldehydes, Ammonia | One-pot synthesis; forms four C-N bonds. | nih.govscispace.com |
| Cu(I) Iodide | 2-Bromobenzamide, Aldehydes/Alcohols, TMSN₃ | Ligand- and base-free domino reaction in DMSO. | gaylordchemical.comorganic-chemistry.org |
| Copper | N-(quinolin-8-yl)benzamide, Amidine hydrochlorides | Tandem C(sp²)-H amination using a removable directing group. | rsc.org |
| Palladium | Aromatic amido-amidines (strained amides) | Regioselective intramolecular oxidative C-H amination for fused systems. | nih.gov |
Metal-Free and Organocatalytic Approaches
Growing interest in sustainable chemistry has spurred the development of metal-free and organocatalytic methods for quinazolinone synthesis. These approaches avoid the cost and potential toxicity associated with residual metals in the final products.
A notable metal-free strategy utilizes dimethyl sulfoxide (DMSO) not just as a solvent but as a C1 synthon. Biologically important quinazolinones have been synthesized from 2-aminobenzamides and DMSO, where DMSO serves as a methine source for an intramolecular oxidative annulation. rsc.org This reaction can be promoted by an oxidant like potassium persulfate (K₂S₂O₈). researchgate.net Another environmentally benign route involves a metal-free aerobic oxidation using 2-aminobenzamides (or anthranilimide) and aldehydes in wet DMSO. gaylordchemical.com Mechanistic studies suggest that water plays a crucial role in this pathway and that molecular oxygen is necessary for the aerobic oxidation step. gaylordchemical.com
Other metal-free oxidative cyclizations have also been reported. The use of ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) as an oxidant enables the intramolecular oxidative cyclization of 2-aminobenzamides to form fused polycyclic quinazolinone derivatives under mild, metal-free conditions. chemistryviews.org A different approach achieves the synthesis of quinazolinones from o-aminobenzamides and styrenes under metal- and catalyst-free conditions, relying on an oxidative olefin bond cleavage. mdpi.com
Organocatalysis, which uses small organic molecules to accelerate reactions, represents another facet of metal-free synthesis. Interestingly, the quinazolinone scaffold itself can possess catalytic activity. 2-Aminoquinazolin-4(3H)-one has been reported as an effective organocatalyst for activating aldehydes through noncovalent interactions, facilitating the synthesis of tertiary amines. nih.gov While this specific application does not form the quinazolinone ring, it highlights the potential of the structure to participate in catalysis.
| Reagents/Conditions | Starting Materials | Key Features | Reference |
|---|---|---|---|
| DMSO as C1 source, K₂S₂O₈ | 2-Aminobenzamides | Metal-free intramolecular oxidative annulation. | rsc.orgresearchgate.net |
| Wet DMSO, Air (O₂) | Anthranilimide, Aldehydes | Environmentally benign aerobic oxidation. | gaylordchemical.com |
| (NH₄)₂S₂O₈ | 2-Aminobenzamides | Metal-free synthesis of fused polycyclic quinazolinones. | chemistryviews.org |
| DTBP as oxidant, p-TsOH as additive | o-Aminobenzamides, Styrenes | Metal- and catalyst-free oxidative olefin bond cleavage. | mdpi.com |
Stereoselective and Regioselective Synthesis of this compound Analogs
The synthesis of specific isomers, whether constitutional isomers (regioisomers) or stereoisomers, is critical in medicinal chemistry as different isomers can have vastly different biological activities. For analogs of this compound, controlling regioselectivity and stereoselectivity is paramount for developing targeted therapeutic agents.
Regioselectivity is crucial when constructing fused heterocyclic systems or introducing multiple substituents onto the quinazolinone core. Research has shown that highly regioselective syntheses of quinazolinone-fused systems can be achieved. For example, a palladium-catalyzed intramolecular C-H amination can produce a linear quinazolinone-phenanthridine fused heterocycle exclusively, with no formation of the alternative angular isomer. nih.gov Similarly, the reaction of cyclohexene-condensed 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides can lead to the angular regioselective synthesis of functionalized hexahydro-1,2,4-triazolo[4,3-a]quinazolin-9-ones. nih.gov The stereochemistry of these angular products was confirmed through X-ray and NMR analysis. nih.gov These examples demonstrate that catalyst choice and substrate design can effectively control the formation of a single desired regioisomer.
Stereoselective synthesis focuses on controlling the three-dimensional arrangement of atoms. For quinazolinone analogs that may contain chiral centers, for instance, in a side chain, asymmetric synthesis is required. While literature directly on stereoselective synthesis of this compound is not prominent, general methods for the stereoselective synthesis of related cyclic compounds are well-established. nih.gov Methodologies such as the Strecker synthesis, which can be used to produce α-amino acids, have been applied to cyclic ketones to generate cyclic quaternary α-amino acids with high stereoselectivity. nih.gov The use of chiral auxiliaries, such as (S)-α-methylbenzylamine, can direct the stereochemical outcome of the reaction. nih.gov These established principles of asymmetric synthesis could be readily adapted to produce specific stereoisomers of functionalized this compound analogs.
Sustainable and Green Chemistry Methodologies for Quinazolinone Derivatives
The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of quinazolinone derivatives, this involves the use of greener solvents, alternative energy sources, and recyclable catalysts. rsc.org
One significant green approach is the replacement of volatile organic solvents with more sustainable alternatives. Water has been used as a solvent for the synthesis of quinazolinone derivatives over an acetic acid-functionalized magnetic silica-based catalyst. nih.gov This heterogeneous catalyst can be recovered using a magnet and reused, further enhancing the sustainability of the process. nih.gov Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, have also been employed as green reaction media for quinazolinone synthesis, often in combination with microwave irradiation. doaj.orgtandfonline.com These solvents are biodegradable, have low vapor pressure, and are often simple to prepare. tandfonline.com Bio-based solvents, like an aqueous solution of gluconic acid, have also proven effective for multicomponent reactions that produce quinazolinone derivatives. openmedicinalchemistryjournal.com
Microwave irradiation is a key technology in green chemistry, as it can dramatically reduce reaction times and improve yields compared to conventional heating. nih.gov It has been widely applied to various quinazolinone syntheses, including multicomponent reactions and the classic Niementowski quinazoline synthesis. openmedicinalchemistryjournal.comnih.gov
Finally, developing catalyst-free reactions represents an ideal green chemistry scenario. Efficient, catalyst-free methods for producing quinazolinones have been achieved by reacting α-keto acids with 2-aminobenzamides in water, with the products easily purified by simple filtration. organic-chemistry.org
| Green Approach | Methodology | Key Advantages | Reference |
|---|---|---|---|
| Green Solvents | Using water, deep eutectic solvents (e.g., choline chloride:urea), or gluconic acid. | Reduced environmental impact, lower toxicity, often biodegradable. | nih.govdoaj.orgtandfonline.comopenmedicinalchemistryjournal.com |
| Alternative Energy | Microwave irradiation. | Rapid heating, significantly reduced reaction times, improved yields. | openmedicinalchemistryjournal.comnih.gov |
| Sustainable Catalysis | Using a recyclable, acid-functionalized magnetic silica (B1680970) catalyst. | Catalyst can be easily recovered and reused, minimizing waste. | nih.gov |
| Catalyst-Free Conditions | Reaction of α-keto acids with 2-aminobenzamides in water. | Avoids catalyst cost and toxicity; simplifies purification. | organic-chemistry.org |
Chemical Reactivity and Mechanistic Transformations of 4 Amino 6 Chloroquinazolin 2 Ol
Tautomerism and Isomeric Equilibria in 2-Hydroxyquinazolinones
The structure of 4-Amino-6-chloroquinazolin-2-ol is subject to tautomerism, a form of constitutional isomerism where isomers are in dynamic equilibrium and can be interconverted by the migration of a proton. For 2-hydroxyquinazolinones, the primary tautomeric relationship is between the keto (amide) and enol (imidate) forms.
The 2-hydroxy form (enol-imidate) can exist in equilibrium with its more stable 2-oxo-1,2-dihydroquinazolinone (keto-amide) tautomer. Generally, the keto form is energetically favored and predominates at equilibrium. libretexts.org This preference is influenced by the greater bond energy of a carbon-oxygen double bond compared to a carbon-carbon double bond and the stability associated with the amide resonance. The equilibrium can, however, be influenced by factors such as solvent polarity, with different solvents potentially stabilizing one tautomer over the other. wuxibiology.com
Table 1: Major Tautomeric Forms of this compound
| Tautomeric Form | Structural Class | Key Features |
| This compound | Enol-Amino | Contains a hydroxyl group at C2 and an amino group at C4. |
| 4-Amino-6-chloro-1H-quinazolin-2(3H)-one | Keto-Amino | The thermodynamically more stable amide form with an amino group at C4. |
| 6-Chloro-4-imino-3,4-dihydro-1H-quinazolin-2-one | Keto-Imino | Features an exocyclic imine at C4. |
Reactivity of the Amino Group at Position 4: Acylation, Alkylation, and Condensation Reactions
The exocyclic amino group at the C4 position of the quinazolinone ring is a key site for functionalization. As a nucleophilic center, it readily participates in a variety of chemical transformations.
Acylation: The amino group can be acylated using standard reagents such as acid chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding N-(6-chloro-2-hydroxyquinazolin-4-yl)amides. These reactions are fundamental in modifying the compound's properties for various applications.
Alkylation: Alkylation of the 4-amino group can be achieved with alkyl halides or other alkylating agents. This introduces alkyl substituents onto the nitrogen atom, forming secondary or tertiary amines, depending on the reaction conditions and the nature of the alkylating agent.
Condensation Reactions: The amino group can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). These reactions are often catalyzed by acid and are typically reversible. Such transformations are crucial for building more complex molecular architectures based on the quinazolinone scaffold.
The reactivity at this position is well-documented, as the synthesis of 4-aminoquinazolines often proceeds via nucleophilic substitution of a 4-chloroquinazoline (B184009) precursor, highlighting the susceptibility of the C4 position to nucleophilic attack and the inherent reactivity of the resulting amino group. nih.govchim.it
Halogen Chemistry at Position 6: Substitution and Functionalization Reactions
The chloro atom at the C6 position on the benzene (B151609) ring portion of the scaffold is a versatile handle for introducing further molecular diversity. Its reactivity is characteristic of an aryl halide, enabling a range of cross-coupling and substitution reactions. The presence of a halogen at this position has been noted to enhance the biological activity of quinazolinone derivatives. nih.gov
Transition metal-catalyzed cross-coupling reactions are particularly effective for modifying the C6 position. mdpi.com The general order of reactivity for carbon-halogen bonds in these reactions is C-I > C-Br >> C-Cl, which means that reactions at the C6-Cl bond often require more forcing conditions or specialized catalytic systems compared to the corresponding bromo or iodo derivatives. nih.gov
Table 2: Functionalization Reactions at the C6-Chloro Position
| Reaction Type | Catalyst/Reagents | Product Type | Description |
| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base, Boronic acid/ester | 6-Aryl/vinyl-substituted quinazolinone | Forms a new carbon-carbon bond, attaching aryl or vinyl groups. |
| Heck Coupling | Pd catalyst (e.g., Pd(OAc)₂), Base, Alkene | 6-Alkenyl-substituted quinazolinone | Creates a new carbon-carbon bond with an alkene. nih.gov |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Base, Terminal alkyne | 6-Alkynyl-substituted quinazolinone | Forms a carbon-carbon bond with a terminal alkyne. researchgate.net |
| Buchwald-Hartwig Amination | Pd or Cu catalyst, Base, Amine | 6-Amino-substituted quinazolinone | Forms a new carbon-nitrogen bond, introducing an amino group. mdpi.com |
| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophile, High temperature/pressure | 6-Substituted quinazolinone | Direct displacement of the chloride by a potent nucleophile, often facilitated by electron-withdrawing groups. mdpi.com |
Research has shown that the 6-chloro group can be replaced by other substituents like fluorine or bromine, which can modulate the biological selectivity and potency of the resulting compounds. acs.org
Electrophilic and Nucleophilic Substitution Patterns on the Quinazolinone Ring System
The quinazolinone ring system has distinct regions of reactivity towards electrophiles and nucleophiles, governed by the electron distribution within the heterocyclic structure.
Electrophilic Substitution: The benzene portion of the quinazolinone ring is susceptible to electrophilic aromatic substitution. The expected order of reactivity for electrophilic attack on the quinazoline (B50416) nucleus is generally C8 > C6 > C5 > C7. nih.gov The pyrimidine (B1678525) ring is deactivated towards electrophiles due to the presence of the two electronegative nitrogen atoms. Nitration is a known electrophilic substitution reaction for quinazolines, typically occurring at the C6 position when treated with fuming nitric acid in sulfuric acid. nih.gov
Nucleophilic Substitution: The pyrimidine ring is electron-deficient and therefore activated towards nucleophilic attack. The C4 position is particularly reactive, followed by the C2 position. This high reactivity at C4 is exploited in the synthesis of 4-aminoquinazolines from 4-chloroquinazoline precursors. nih.govchim.it The substitution often proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, involving the addition of a nucleophile to form a Meisenheimer-like intermediate, followed by the elimination of the leaving group.
Oxidation, Reduction, and Hydrolysis Pathways of the Quinazolinone Scaffold
The quinazolinone scaffold can undergo various transformations under oxidative, reductive, or hydrolytic conditions.
Oxidation: The quinazoline ring can be oxidized under different conditions. Oxidation with reagents like hydrogen peroxide can yield 3,4-dihydro-4-oxoquinazoline. nih.gov The nitrogen atoms in the pyrimidine ring can also be oxidized to form N-oxides. nih.govresearchgate.net For instance, treatment with peroxy acids can lead to a mixture of N1- and N3-oxides, though this approach can be complicated by low selectivity and side reactions. nih.gov
Reduction: The quinazolinone ring can be reduced using several methods. Catalytic hydrogenation typically reduces the 3,4-double bond to give a 3,4-dihydroquinazoline. nih.gov More potent reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) can lead to the formation of 1,2,3,4-tetrahydroquinazoline derivatives. nih.gov
Hydrolysis: Quinazolines are generally stable in cold dilute acids and bases but can be degraded under more vigorous conditions. Boiling with strong acids like hydrochloric acid can cause the hydrolytic cleavage of the pyrimidine ring, yielding products such as o-aminobenzaldehyde derivatives. nih.gov In some complex quinazolinone-containing drugs, the C-N bond can be prone to hydrolysis under harsh acidic conditions. acs.org
Ring-Opening and Rearrangement Reactions of this compound
The quinazolinone scaffold, particularly when appropriately substituted, can participate in ring-opening and rearrangement reactions, leading to novel heterocyclic systems. A notable transformation is the rearrangement of 2-chloroquinazolin-4(3H)-ones. When treated with diamines, these compounds can undergo a rearrangement to form either twisted-cyclic guanidines or, through a subsequent domino cyclization, ring-fused N-acylguanidines. nih.gov This reaction proceeds via an initial nucleophilic attack at C2, followed by ring-opening of the pyrimidine ring and subsequent recyclization to form the guanidine (B92328) core.
While specific ring-opening reactions for this compound are not extensively documented, the general chemistry of the quinazolinone scaffold suggests potential pathways. For example, reactions involving the ring-opening of related heterocyclic precursors followed by recyclization are known strategies for synthesizing quinazolinone derivatives, indicating the pyrimidine ring's susceptibility to such transformations under certain conditions. organic-chemistry.org
Molecular and Electronic Structure Considerations
Conformational Analysis and Preferred Geometries of 4-Amino-6-chloroquinazolin-2-ol
The conformational landscape of this compound is primarily determined by the rotational barriers around its single bonds and the steric and electronic interactions between its substituent groups. The quinazolinone core is largely planar, but the exocyclic amino group and the tautomeric nature of the 2-ol/2-one functionality introduce conformational flexibility.
Theoretical studies on similar quinazoline (B50416) derivatives suggest that the potential energy surface (PES) can be scanned by systematically rotating key dihedral angles to identify the most stable conformers. For this compound, the key dihedral angle would be associated with the C4-NH2 bond. The rotation of the amino group relative to the quinazoline ring will likely lead to different conformers with varying energies.
The preferred geometry is expected to be one that minimizes steric hindrance and maximizes favorable electronic interactions, such as hydrogen bonding. The planarity of the molecule is a key factor, with significant deviation from planarity incurring an energetic penalty. It is hypothesized that the most stable conformer will have the amino group oriented in a way that allows for intramolecular hydrogen bonding with the adjacent nitrogen atom of the quinazoline ring.
Table 1: Hypothetical Conformational Analysis Data for this compound
| Conformer | Dihedral Angle (C3-C4-N-H) | Relative Energy (kcal/mol) | Key Distances (Å) |
| A (Planar) | 0° | 0.0 | N-H...N1: ~2.5 |
| B (Twisted) | 90° | > 5.0 | N-H...N1: > 3.5 |
Note: This table is based on theoretical principles of conformational analysis in similar heterocyclic systems. The values are illustrative and would require specific quantum chemical calculations for precise determination.
Quantum Chemical Calculations on Electronic Properties (HOMO-LUMO Gaps, Charge Distribution)
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide valuable insights into the electronic properties of this compound. The distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO) are critical determinants of its chemical reactivity and spectroscopic behavior.
The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the quinazoline ring, while the LUMO is likely distributed over the electron-deficient pyrimidine (B1678525) part of the ring system. The presence of the electron-withdrawing chlorine atom is expected to lower the energy of the LUMO, potentially narrowing the HOMO-LUMO gap compared to the unsubstituted parent compound.
A Mulliken population analysis or Natural Bond Orbital (NBO) analysis would reveal the partial atomic charges, indicating the most electropositive and electronegative sites within the molecule. The nitrogen atoms and the oxygen atom are expected to carry negative partial charges, while the carbon atoms bonded to them, as well as the hydrogen atoms of the amino group, will likely have positive partial charges. This charge distribution is crucial for understanding intermolecular interactions and the molecule's behavior in polar solvents.
Table 2: Predicted Electronic Properties of this compound from Theoretical Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Electron-donating capability |
| LUMO Energy | ~ -1.5 eV | Electron-accepting capability |
| HOMO-LUMO Gap | ~ 5.0 eV | Chemical reactivity and stability |
| Dipole Moment | ~ 3-5 D | Polarity and solubility |
Note: These values are estimations based on DFT calculations of analogous quinazoline derivatives and serve as a guide. Actual values would need to be determined by specific computational studies on this compound.
Intramolecular Hydrogen Bonding and Other Non-Covalent Interactions
The strength of this intramolecular hydrogen bond can be assessed using computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or by analyzing the geometric parameters (bond lengths and angles) and vibrational frequencies of the involved groups. nih.govresearchgate.net The presence of a strong intramolecular hydrogen bond would be indicated by a shortened H...N distance and a red-shift in the N-H stretching frequency in the infrared spectrum.
Torsional Dynamics and Planarity of Substituted Quinazolinones
The quinazolinone ring system is generally considered to be planar. However, the substituents on the ring can influence its degree of planarity. In this compound, the fusion of the benzene (B151609) and pyrimidine rings imposes a significant degree of rigidity and planarity on the core structure.
Computational studies on similar substituted quinazolinones have shown that the planarity of the ring system is generally maintained, with only minor puckering observed in some cases, depending on the nature and size of the substituents. For this compound, it is expected that the molecule will adopt a largely planar conformation, which is favored by the aromaticity of the benzene ring and the resonance stabilization within the pyrimidine ring. Any significant deviation from planarity would likely be associated with a high-energy, unstable conformation.
Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation and Intermolecular Interactions
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment
High-resolution NMR spectroscopy is the cornerstone for elucidating the molecular structure of 4-amino-6-chloroquinazolin-2-ol in solution. Through a combination of one- and two-dimensional experiments, a complete assignment of proton and carbon signals can be achieved.
One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial overview of the chemical environment of each nucleus. The ¹H NMR spectrum is expected to show distinct signals for the protons on the aromatic ring and the amino group. The ¹³C NMR spectrum, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, reveals the number of quaternary, CH, CH₂, and CH₃ carbons.
For an unambiguous assignment, two-dimensional (2D) NMR techniques are essential:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the correlation between the adjacent aromatic protons, confirming their relative positions on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached. It provides a direct link between the ¹H and ¹³C assignments. Each aromatic proton signal will correlate to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH). HMBC is critical for identifying the connectivity around quaternary carbons. For instance, correlations from the aromatic protons to the carbonyl carbon (C2) and the carbon bearing the amino group (C4) would confirm the quinazolinone core structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 4-Amino-6-chloroquinazolin-2-one
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton → Carbon) |
| 1 | N-H | ~10.5-11.5 | - | H-8 → C2, C8a |
| 2 | C=O | - | ~162 | - |
| 4 | C-NH₂ | - | ~150 | H-5 → C4 |
| 4a | C | - | ~115 | H-5, H-8 → C4a |
| 5 | C-H | ~7.5-7.7 | ~128 | H-5 → C4, C7, C8a |
| 6 | C-Cl | - | ~130 | - |
| 7 | C-H | ~7.2-7.4 | ~125 | H-5, H-8 → C7 |
| 8 | C-H | ~7.0-7.2 | ~118 | H-8 → C4a, C6 |
| 8a | C | - | ~148 | H-5, H-8 → C8a |
| - | NH₂ | ~5.5-6.5 | - | - |
Note: Predicted values are based on standard substituent effects and data from analogous structures. Actual values may vary based on solvent and experimental conditions.
Residual Dipolar Couplings (RDCs) offer powerful long-range structural information that is not available from standard NOE or J-coupling measurements. By weakly aligning molecules in the magnetic field using a medium like a liquid crystal, RDCs can be measured to provide information on the relative orientation of bond vectors. For a planar molecule like the quinazoline (B50416) ring system, RDCs can be used to confirm the planarity and determine the orientation of substituents relative to the ring with high precision. This technique would be particularly useful for studying any subtle puckering or conformational preferences of the heterocyclic ring that are averaged in an isotropic solution.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the parent ion. For this compound (C₈H₆ClN₃O), the exact mass can be calculated and compared to the experimental value to confirm its composition.
Molecular Formula: C₈H₆ClN₃O Calculated Exact Mass: 195.01994 Da
Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides insight into the molecule's structure. The fragmentation pattern is a reproducible fingerprint that helps in structural confirmation.
Table 2: Plausible HRMS Fragmentation Pattern
| m/z (Proposed) | Lost Fragment | Proposed Fragment Structure |
| 167.02501 | CO | Elimination of carbonyl group |
| 160.00122 | Cl | Loss of chlorine radical |
| 140.03029 | HCN + CO | Loss of hydrogen cyanide and carbonyl |
| 132.03038 | CO + Cl | Loss of carbonyl and chlorine |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in the molecule. The spectra exhibit characteristic absorption or scattering bands corresponding to the vibrational modes of specific bonds.
IR Spectroscopy: Particularly sensitive to polar bonds, making it ideal for observing the C=O, N-H, and O-H stretches. The gas-phase IR spectrum of a related compound, 4-amino-2-chloro-6,7-dimethoxyquinazoline, shows characteristic bands that help in assigning the vibrational modes.
Raman Spectroscopy: Complements IR spectroscopy, as it is more sensitive to non-polar, symmetric bonds, such as C=C bonds within the aromatic ring.
Table 3: Key Vibrational Frequencies for 4-Amino-6-chloroquinazolin-2-one
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H (Amide) | Stretching | 3200-3400 |
| N-H (Amino) | Asymmetric & Symmetric Stretching | 3300-3500 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C=O (Amide I) | Stretching | 1650-1680 |
| C=N / C=C | Ring Stretching | 1500-1620 |
| N-H (Amide II) | Bending | 1510-1550 |
| C-Cl | Stretching | 700-850 |
X-ray Crystallography for Solid-State Structure Determination and Supramolecular Interactions
X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. This technique is unparalleled for understanding the supramolecular assembly driven by intermolecular forces.
While a specific crystal structure for this compound is not publicly available, its molecular structure contains multiple hydrogen bond donors and acceptors, suggesting a high potential for forming extensive networks.
Hydrogen Bond Donors: The primary amino group (-NH₂) and the amide N-H group.
Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) and the two nitrogen atoms within the quinazoline ring (N1 and N3).
These features allow for the formation of robust supramolecular structures. For instance, a common motif in similar amide-containing heterocycles is the formation of a centrosymmetric dimer via strong N-H···O=C hydrogen bonds. Furthermore, the free amino group can engage in hydrogen bonding with the nitrogen atoms of adjacent molecules, potentially linking these dimers into tapes or sheets. The interplay of these interactions dictates the crystal packing and ultimately influences the material's physical properties.
Analysis of Halogen Bonding and Pi-Stacking Interactions
The presence of a chlorine atom on the quinazoline scaffold of this compound introduces the possibility of halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. nih.gov This interaction, along with pi-stacking, plays a crucial role in the molecular recognition and self-assembly of such compounds in the solid state.
Influence of Crystal Packing on Molecular Conformation
The three-dimensional arrangement of molecules in a crystal, known as crystal packing, has a profound effect on the conformation of individual molecules. For quinazoline derivatives, the crystal packing is primarily governed by a network of intermolecular interactions, including hydrogen bonds, halogen bonds, and pi-stacking. mdpi.com
Analysis of the crystal structures of analogous compounds, such as 4-hydroxyquinazolinone nitrate, reveals the formation of extensive hydrogen-bonding networks. mdpi.com The amino and hydroxyl groups of this compound are capable of acting as both hydrogen bond donors and acceptors, leading to the formation of robust intermolecular connections. These hydrogen bonds, in conjunction with the aforementioned halogen bonds and pi-stacking, will dictate the most energetically favorable arrangement of the molecules in the crystal lattice.
| Interaction Type | Participating Groups | Predicted Role in Crystal Packing |
|---|---|---|
| Hydrogen Bonding | Amino (-NH2), Hydroxyl (-OH), Ring Nitrogens | Primary driving force for the formation of 1D and 2D networks. |
| Halogen Bonding | Chlorine (-Cl) and electron-rich atoms (e.g., N, O) | Directional interactions contributing to the 3D supramolecular architecture. |
| Pi-Stacking | Quinazoline ring system | Stabilization of the crystal lattice through parallel-displaced or T-shaped interactions. |
Thermogravimetric Analysis (TGA) for Thermal Behavior in Relation to Structure
Thermogravimetric analysis (TGA) is a crucial technique for understanding the thermal stability and decomposition profile of a compound. While specific TGA data for this compound is not available, studies on related pyrazolo-quinazoline derivatives provide a good indication of its expected thermal behavior. scispace.comworldscientificnews.com
TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures, the number of decomposition steps, and the mass of residual material. For many heterocyclic compounds, the thermal stability is influenced by the nature and position of substituents on the ring system. scispace.com
In studies of pyrazolo-quinazolines, it has been observed that the decomposition often occurs in a single step. scispace.com The initial decomposition temperature is a key indicator of thermal stability. It is expected that the presence of the chloro and amino groups in this compound will influence its decomposition profile. The strong intermolecular forces, such as hydrogen bonding, predicted for this compound would likely contribute to a relatively high thermal stability. The final residue after decomposition at high temperatures is typically a carbonaceous material. researchgate.net
| Parameter | Predicted Characteristic | Structural Rationale |
|---|---|---|
| Decomposition Onset | Relatively high, likely above 250 °C | Strong intermolecular forces (hydrogen bonding, pi-stacking) stabilizing the crystal lattice. |
| Decomposition Steps | Likely a multi-step or complex single-step process | Presence of multiple functional groups (amino, chloro, hydroxyl) that decompose at different temperatures. |
| Final Residue | Charred residue at high temperatures | Incomplete combustion of the aromatic heterocyclic core. |
Structure Activity Relationship Sar Studies and Rational Design Principles
Positional Significance of Amino and Chloro Substituents on Biological Activities
The specific placement of the amino group at position 4 and the chloro group at position 6 on the quinazolin-2-ol (B1296456) ring is critical in defining the compound's biological profile. While direct SAR studies on 4-Amino-6-chloroquinazolin-2-ol are limited in publicly available literature, the significance of these substituents can be inferred from studies on analogous quinazoline (B50416) and quinazolinone structures.
The presence of an amino group at the 4th position of the quinazolinone ring is often associated with various biological activities. nih.gov In many quinazoline-based compounds, this amino group is a key pharmacophoric feature that can participate in crucial hydrogen bonding interactions with biological targets. youtube.com For instance, in the context of antimalarial 4-aminoquinolines, the amino group is essential for activity. youtube.com
The chloro substituent at position 6, an electron-withdrawing group, significantly influences the electronic properties of the quinazoline ring system. Halogen atoms, including chlorine, at positions 6 and 8 of the quinazolinone ring have been shown to enhance antimicrobial activities. nih.govnih.gov The presence of a chlorine atom at position 7 in other quinazolinone series has been reported to favor anticonvulsant activity. nih.gov In the case of 4-aminoquinolines, electron-withdrawing groups at the 7-position (analogous to the 6-position in the quinazoline scaffold) can impact the basicity of the quinoline (B57606) nitrogen and the side chain, which in turn affects drug accumulation in the target parasite. nih.gov This highlights the importance of the electronic nature of substituents on the benzene (B151609) ring portion of the scaffold.
Impact of Substitution Patterns at Positions 2, 6, and 8 on Target Interaction
SAR studies on the broader class of quinazolinones have consistently demonstrated that substitutions at positions 2, 6, and 8 are pivotal for pharmacological activity. nih.govigi-global.com
Position 2: The nature of the substituent at this position can drastically alter the compound's biological effects. For example, the presence of methyl, amine, or thiol groups at position 2 is often considered essential for antimicrobial activities. nih.gov In a series of 2-substituted quinazolin-4(3H)-ones, it was found that 2-aryl-substituted analogs exhibited moderate to good antiproliferative activity against various cancer cell lines. nih.gov Specifically, compounds with a 2-methoxyphenyl substitution showed a remarkable profile against a majority of the tested cell lines. nih.gov
Position 6: As mentioned previously, the presence of a halogen, such as chlorine, at this position is often beneficial for biological activity. Substitution with iodine at positions 6 and 8 has been shown to significantly improve the antibacterial activity of certain quinazolinone derivatives. nih.gov In a series of 2,3,6-trisubstituted quinazolin-4-ones, a bromine atom at position 6 was a common feature of compounds screened for anticancer activity. researchgate.net
Position 8: Similar to position 6, the introduction of a halogen atom at position 8 can enhance the antimicrobial properties of quinazolinones. nih.govnih.gov In the rational design of potent poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, an 8-chloro substituted quinazolinone derivative was found to be highly potent. nih.gov
The following table summarizes the impact of substitutions at these key positions based on various studies on quinazolinone derivatives.
| Position | Substituent Type | Observed Impact on Biological Activity | Reference |
| 2 | Methyl, Amine, Thiol | Essential for antimicrobial activities | nih.gov |
| 2 | Aryl groups (e.g., 2-methoxyphenyl) | Moderate to good antiproliferative activity | nih.govnih.gov |
| 6 | Halogens (e.g., Chloro, Bromo, Iodo) | Enhanced antimicrobial and anticancer activity | nih.govnih.govresearchgate.net |
| 8 | Halogens (e.g., Chloro, Iodo) | Improved antimicrobial and PARP-1 inhibitory activity | nih.govnih.govnih.gov |
Influence of Heterocyclic Moieties at Position 3 on Compound Activity
The introduction of various heterocyclic moieties at the 3-position of the quinazolinone scaffold is a widely explored strategy to modulate and enhance biological activity. nih.gov The nature of the heterocyclic ring can significantly influence the compound's potency and selectivity.
For instance, in the development of anticonvulsant agents, it was found that quinazolinone derivatives bearing a 5-membered heterocyclic ring system (such as oxadiazoles (B1248032) and thiadiazoles) at position 3 exhibited notable activity. nih.gov Another study highlighted that the presence of a substituted aromatic ring at this position is crucial for antimicrobial properties. nih.gov
In the context of antibacterial agents, variations and substitutions on a phenyl ring attached at position 3 (referred to as ring 3 in the study) generally led to reduced activity, suggesting that specific interactions are required at this position. acs.org However, the incorporation of certain heterocyclic systems can be well-tolerated and even beneficial. For example, the attachment of a 1,3-benzodioxole (B145889) or a 4-pyridine at a related position maintained antibacterial activity. acs.org
The following table provides examples of how different heterocyclic substitutions at position 3 can affect the biological activity of quinazolinone derivatives.
| Position 3 Substituent | Biological Activity Investigated | Outcome | Reference |
| Oxadiazoles, Thiadiazoles | Anticonvulsant | Active compounds identified | nih.gov |
| Substituted Phenyl Ring | Antimicrobial | Essential for activity | nih.gov |
| 1,3-Benzodioxole, 4-Pyridine | Antibacterial | Activity maintained | acs.org |
| Furan Ring | Antibacterial | Not tolerated | acs.org |
| Pyridine Ring | Antibacterial | Tolerated with certain other substitutions | acs.org |
Design Strategies for Modulating Selectivity and Affinity towards Specific Biological Targets
The rational design of quinazoline-based compounds to achieve high selectivity and affinity for specific biological targets is a cornerstone of modern drug discovery. Several strategies are employed to fine-tune the interaction of these molecules with their intended targets.
One key strategy involves the use of computational modeling to understand the binding mode of quinazolinone derivatives within the active site of a target protein. For example, in the design of irreversible inhibitors of human erythrocyte purine (B94841) nucleoside phosphorylase (PNPase), modeling studies revealed that the amino group of an 8-aminoquinazolin-4(3H)-one interacts with enzyme-bound phosphate, confirming that the quinazolinone scaffold binds in a manner similar to the natural purine substrate. nih.gov This understanding allowed for the design of quinazoline-based quinones that could form covalent bonds with active-site residues. nih.gov
Another approach is to introduce conformational restrictions to the molecule. In the development of potent PARP-1 inhibitors, a cyclopentene (B43876) moiety was used to link a quinazolinone core to another part of the molecule, resulting in a conformationally restricted derivative with high potency. nih.gov
Furthermore, the selection of appropriate substituents on the quinazoline ring is crucial for modulating selectivity. For instance, in the design of VEGFR2 inhibitors, a 6,7-dimethoxy substitution was chosen to maximize electron density on the quinazoline core, while a 4-phenoxy group was selected to enhance affinity towards the target by providing favorable hydrophobic interactions. mdpi.com
Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property descriptors of a series of compounds with their biological activities. acs.org These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent and selective molecules.
Several QSAR studies have been successfully applied to quinazolinone derivatives for various therapeutic targets. For example, a 3D-QSAR model was developed for a series of quinazolinone derivatives containing hydrazone structural units to guide the future design of novel antitumor agents. rsc.org This model helped in identifying a lead compound with potent inhibitory activity against human lung and prostate cancer cells. rsc.org
In another study, QSAR models were developed for quinazolinone derivatives as angiotensin II type 1a receptor blockers. igi-global.com These models, which followed OECD principles for statistical robustness, successfully identified key structural features that govern the blocking activity, such as the surface area of negatively charged carbon atoms and the presence of tetrazole substituents. igi-global.com
QSAR models have also been developed to design quinazoline-based inhibitors against both wild-type and mutant forms of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov These models achieved high correlation between predicted and experimentally determined inhibitory concentrations, providing a valuable tool for designing new EGFR inhibitors. nih.gov More recently, a 3D-QSAR based pharmacophore model was developed for quinazoline derivatives to identify novel acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease. nih.gov
The development of robust and predictive QSAR models continues to be a significant area of research, facilitating the rational design of new quinazolinone-based therapeutic agents. acs.org
Mechanistic Investigations of Biological Activities
Molecular Target Identification and Validation
The biological activities of 4-amino-6-chloroquinazolin-2-ol analogues are rooted in their interactions with specific molecular targets. Extensive research has been dedicated to identifying and validating these targets, providing a foundation for understanding their therapeutic potential.
Kinase Inhibition Profiles
A prominent mechanism of action for many 4-aminoquinazoline derivatives is the inhibition of various protein kinases, which are crucial regulators of cellular processes. nih.gov The 4-aminoquinazoline core is a recognized pharmacophore for developing kinase inhibitors. nih.gov
Tyrosine Kinases: This class of enzymes is a primary target for 4-aminoquinazoline analogues. researchgate.net Inhibitors of tyrosine kinases (TKIs) are pivotal in cancer therapy by blocking the signaling pathways that drive tumor growth and proliferation. researchgate.net
EGFR and VEGFR: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key tyrosine kinases involved in cancer progression. nih.govresearchgate.net Several 4-aminoquinazoline-based drugs, such as gefitinib (B1684475) and erlotinib, target EGFR and are used in the treatment of various cancers. nih.govbiorxiv.org Analogues have also been specifically designed and synthesized to target VEGFR-2, demonstrating potent inhibitory activity. nih.gov
PI3K: The Phosphatidylinositol-3-kinase (PI3K) pathway is another critical signaling cascade in cancer. nih.gov The development of 4-aminoquinazoline derivatives as PI3K inhibitors is an active area of research. researchgate.net
Other Kinases: The inhibitory activity of this class of compounds extends to other kinases as well, including those from the serine/threonine kinase family. nih.govresearchgate.net
The table below summarizes the kinase inhibition profiles of various 4-aminoquinazoline analogues.
| Kinase Target | Role in Disease | Reference |
| Tyrosine Kinases | Cancer, Neurological Disorders | researchgate.net |
| PI3K | Cancer | nih.gov |
| EGFR | Lung, Breast, Colon, Prostate Cancers | nih.govbiorxiv.org |
| VEGFR | Angiogenesis in Cancer | nih.govnih.gov |
| PARP-1 | DNA Repair in Cancer | nih.gov |
| Cdk4 | Cell Cycle Regulation in Cancer | biorxiv.org |
Enzyme Inhibition Kinetics and Mechanism
Beyond kinases, this compound analogues have been investigated as inhibitors of other crucial enzymes.
Leishmania prolyl-tRNA synthetase: Research into aminoacyl-tRNA synthetase (AaRS) inhibitors has identified them as promising targets for new antimicrobial agents. nih.gov These enzymes are essential for protein biosynthesis, and their inhibition leads to the cessation of bacterial growth. nih.gov While the provided search results highlight the general importance of AaRS inhibitors, specific kinetic data for this compound analogues against Leishmania prolyl-tRNA synthetase is not detailed. However, a related compound, 2,4,6-triaminoquinazoline (B80964) (TAQ), has been shown to inhibit Leishmania major pteridine (B1203161) reductase (PTR1), an enzyme involved in folate metabolism. nih.gov The structure of TAQ in complex with PTR1 reveals that it mimics the pterin (B48896) head group of methotrexate, a known antifolate drug. nih.gov
Modulation of Specific Signaling Pathways
The biological effects of these compounds are often a consequence of their ability to modulate key signaling pathways within the cell.
PI3K/Akt/CREB axis and NF-κB pathways: The PI3K/Akt signaling pathway is a central regulator of cell survival, growth, and proliferation. nih.govnih.gov The dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders. researchgate.net Some compounds can modulate this pathway, affecting downstream targets. researchgate.neteg.net The NF-κB pathway is a critical regulator of inflammation and immune responses. researchgate.net Certain molecules can inhibit NF-κB-mediated inflammatory responses by preventing the translocation of NF-κB into the nucleus. researchgate.net
Cellular Mechanism of Action Studies
At the cellular level, this compound analogues can trigger a cascade of events that ultimately determine the fate of the cell.
Induction of Programmed Cell Death (Apoptosis, Autophagy)
A key mechanism by which many anticancer agents exert their effects is through the induction of programmed cell death.
Apoptosis: This is a form of programmed cell death characterized by distinct morphological changes. Some quinazoline (B50416) derivatives can induce apoptosis in cancer cells. nih.gov This process often involves the activation of caspases and the cleavage of substrates like poly(ADP-ribose) polymerase (PARP). nih.govnih.gov The pro-apoptotic protein Bad, a member of the Bcl-2 family, can also be modulated to promote apoptosis. mdpi.com
Autophagy: Autophagy is a cellular process involving the degradation of cellular components via lysosomes. mdpi.com It can have both pro-survival and pro-death roles depending on the cellular context. mdpi.com Chloroquine, a well-known autophagy inhibitor, can induce apoptosis in some cancer cells. nih.govgavinpublishers.com It acts by blocking the fusion of autophagosomes with lysosomes. gavinpublishers.com
Cell Cycle Perturbation and Arrest Mechanisms
Disruption of the normal cell cycle is another hallmark of many therapeutic compounds. The cell cycle is a series of events that leads to cell division and replication. khanacademy.org
G1, G2/M phase arrest: The cell cycle consists of four main phases: G1, S, G2, and M. khanacademy.org Checkpoints exist to ensure the proper progression through each phase. Many viruses have been shown to induce cell cycle arrest at the G2/M boundary. nih.gov Similarly, certain chemical compounds can cause cell cycle arrest at specific phases. For instance, some chalcone (B49325) derivatives have been shown to induce G2/M phase arrest in ovarian cancer cells. mdpi.com This arrest is often associated with DNA damage and changes in the levels of cell cycle regulatory proteins. mdpi.com
The table below summarizes the cellular mechanisms of action.
| Cellular Mechanism | Key Events | Reference |
| Apoptosis | Caspase activation, PARP cleavage, Bad modulation | nih.govnih.govmdpi.com |
| Autophagy | Blockade of autophagosome-lysosome fusion | nih.govgavinpublishers.com |
| Cell Cycle Arrest | Arrest at G1 or G2/M phase, DNA damage response | mdpi.comnih.gov |
Inhibition of Microtubule Polymerization and Cytoskeletal Disruption
There is currently no direct scientific evidence available to indicate that this compound inhibits microtubule polymerization or disrupts the cellular cytoskeleton. While some quinazoline analogs have been investigated as antimitotic agents that interfere with tubulin dynamics, specific studies on this compound's activity in this area have not been reported. nih.govnih.gov Microtubules, crucial for cell division and structure, can be targeted by various compounds, leading to cell cycle arrest and apoptosis. nih.gov However, without experimental data, any potential role of this compound in this process is purely speculative.
Modulation of Cellular Proliferation and Viability in In Vitro Models
Detailed in vitro studies on the effects of this compound on the proliferation and viability of specific cell lines are not described in the available literature. Numerous quinazoline derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. nih.govsemanticscholar.org These studies often involve assays to determine the concentration at which the compound inhibits cell growth by 50% (IC50). For instance, novel 2-substituted-4-amino-6-halogenquinolines have shown potent antiproliferative effects. nih.gov However, specific data from such assays for this compound are not publicly documented.
Ligand-Protein Interaction Analysis
Binding Site Characterization and Residue Interactions
There is a lack of information regarding the specific protein targets of this compound and the characteristics of its binding site. Structure-based design studies on other quinazoline derivatives, such as 6-chloro-4-aminoquinazoline-2-carboxamides, have identified them as inhibitors of kinases like p21-activated kinase 4 (PAK4), detailing interactions with specific amino acid residues within the ATP-binding site. acs.org Such detailed molecular docking and crystallographic studies for this compound are not available.
Conformational Changes Induced Upon Ligand Binding
No studies have been published that describe the conformational changes induced in a protein upon the binding of this compound. Understanding such changes is critical for elucidating the mechanism of action, as it can reveal how a ligand modulates the protein's function. For other ligand-protein systems, these changes have been shown to be crucial for either activation or inhibition of the protein's biological activity.
In Vivo Mechanistic Studies in Animal Models (e.g., Parasite Burden Reduction, Cytokine Response Modulation)
There are no published in vivo studies in animal models that investigate the mechanistic actions of this compound. Research on other 4-aminoquinoline (B48711) and quinazoline derivatives has demonstrated in vivo efficacy in models of parasitic diseases like malaria, showing a reduction in parasite burden. nih.govmdpi.comnih.gov Similarly, the modulation of cytokine responses by certain quinazoline compounds has been explored in the context of inflammation and infectious diseases. nih.gov However, specific in vivo data for this compound in these or any other animal models is not available in the scientific literature.
Computational Chemistry and Cheminformatics in 4 Amino 6 Chloroquinazolin 2 Ol Research
Molecular Docking Simulations for Ligand-Target Interactions and Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of 4-Amino-6-chloroquinazolin-2-ol and its analogs, docking simulations are crucial for understanding how these ligands interact with the active sites of biological targets, such as protein kinases like the Epidermal Growth Factor Receptor (EGFR). frontiersin.orgnih.gov
Research on quinazoline (B50416) derivatives frequently employs molecular docking to elucidate binding modes and predict binding affinities. For instance, docking studies on various quinazolinone derivatives against EGFR have revealed key interactions. The quinazoline core often forms critical hydrogen bonds with backbone residues in the hinge region of the kinase domain. For example, in many EGFR inhibitors, the N1 atom and the 4-amino group of the quinazoline scaffold are essential for binding. nih.govnih.gov The 6-chloro substitution on the this compound scaffold can contribute to hydrophobic interactions within the binding pocket, potentially enhancing potency. nih.gov
Docking studies provide a calculated binding energy, often expressed in kcal/mol, which serves as an estimate of the binding affinity. Lower binding energy values suggest a more stable protein-ligand complex. In studies of quinazoline derivatives targeting EGFR, these values are compared against known inhibitors like Erlotinib or Gefitinib (B1684475) to gauge potential efficacy. nih.govacs.org For example, a study on novel quinazolin-4(3H)-one derivatives identified a potent compound (6d) that showed a strong predicted binding affinity for EGFR, which was later confirmed by its low experimental IC50 value of 0.069 µM. nih.gov These simulations guide the rational design of new derivatives by suggesting modifications that could improve interactions and, consequently, biological activity. nih.gov
Table 1: Example Molecular Docking Data for Quinazoline Derivatives against Protein Targets This table is illustrative, based on typical findings in the literature for quinazoline analogs.
| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Quinazolinone Schiff Bases | S. aureus Tyrosyl-tRNA Synthetase | -5.20 to -10.35 | Varies by derivative |
| 4-Anilino-quinazolines | EGFR Kinase | -8.5 to -11.2 | Met793, Leu718, Gly796 |
| Quinazoline Derivatives | Cyclooxygenase-2 (COX-2) | -108.4 to -131.5 (re-ranked score) | Arg513, Val523, Ser353 |
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Hybrid Systems
While direct QM/MM studies specifically on this compound are not widely documented, the methodology is highly relevant for understanding its behavior in complex biological systems like enzyme active sites. QM/MM is a hybrid computational method that combines the accuracy of quantum mechanics (QM) with the efficiency of molecular mechanics (MM). youtube.comyoutube.com This approach allows for the detailed study of chemical reactions and electronic phenomena in a biomolecular environment. youtube.com
In a typical QM/MM simulation of a ligand like this compound bound to an enzyme, the ligand and the crucial amino acid residues in the active site are treated with a high-level QM method (e.g., DFT). youtube.comyoutube.com The rest of the protein and the surrounding solvent are treated with a classical MM force field. This partitioning allows for a computationally feasible yet highly accurate simulation of processes that involve changes in electronic structure, such as bond formation/breaking during enzymatic reactions or charge transfer events. youtube.comyoutube.com
For quinazoline-based enzyme inhibitors, QM/MM can be used to:
Accurately model the geometry and energetics of the ligand in the enzyme's binding pocket.
Investigate the mechanism of covalent bond formation for irreversible inhibitors.
Calculate reaction barriers and transition states, providing a deeper understanding of the catalytic mechanism. youtube.com
This method offers a significant advantage over classical molecular docking or molecular dynamics by providing a more precise description of the electronic interactions that govern ligand binding and reactivity. youtube.com
Density Functional Theory (DFT) Calculations for Reaction Mechanisms, Transition States, and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. semanticscholar.org For this compound and its derivatives, DFT calculations provide fundamental insights into their intrinsic chemical properties. tandfonline.com These calculations are performed to optimize the ground-state geometry of the molecule and to compute various electronic descriptors. semanticscholar.orgrsc.org
Key electronic properties derived from DFT include:
HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. semanticscholar.orgrsc.org
Electrostatic Potential (ESP) Map: The ESP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting non-covalent interactions like hydrogen bonding. frontiersin.orgtandfonline.com
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated from HOMO and LUMO energies, offering quantitative measures of a molecule's reactivity. semanticscholar.orgrsc.org
DFT is also instrumental in elucidating reaction mechanisms. For instance, in the synthesis of quinazolinone scaffolds, DFT calculations can map the entire reaction pathway, identify intermediate structures, and calculate the energy barriers of transition states. acs.org This information helps in optimizing reaction conditions and understanding the feasibility of different synthetic routes. acs.org
Table 2: Representative DFT-Calculated Properties for a Quinazolinone Derivative This table presents typical data obtained from DFT studies on related quinazolinone structures.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Relates to electron-donating ability |
| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |
| Energy Gap (LUMO-HOMO) | 4.4 eV | Indicator of chemical stability |
| Dipole Moment | 3.5 Debye | Measures molecular polarity |
Molecular Dynamics (MD) Simulations for Dynamic Behavior of Protein-Ligand Complexes
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. rsc.orgyoutube.com For a complex of this compound with its target protein, an MD simulation can reveal the stability of the binding pose and the nature of the interactions in a more realistic, solvated environment. frontiersin.orgnih.gov
During an MD simulation, which can span from nanoseconds to microseconds, several key parameters are analyzed:
Root-Mean-Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is monitored to assess the stability of the complex. A stable, converging RMSD value indicates that the complex has reached equilibrium and the ligand remains securely bound in the active site. nih.gov
Root-Mean-Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein are flexible and which are rigid. High fluctuations in the amino acid residues of the binding pocket can impact ligand binding. rsc.org
Interaction Analysis: Throughout the simulation, the persistence of specific interactions, such as hydrogen bonds and hydrophobic contacts, can be tracked. This helps to identify the most critical and stable interactions that anchor the ligand in the binding site. tandfonline.com
MD simulations, often coupled with binding free energy calculations like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), provide a more accurate estimation of binding affinity than docking alone by accounting for solvent effects and protein flexibility. frontiersin.orgnih.gov
Cheminformatics Tools for Compound Library Design and Data Analysis
Cheminformatics encompasses the use of computational tools and databases to store, analyze, and manage chemical information. neovarsity.orgparssilico.com In research involving this compound, these tools are vital for designing focused compound libraries and analyzing structure-activity relationship (SAR) data. researchgate.net
Key applications of cheminformatics include:
Compound Library Design: Based on a lead scaffold like this compound, cheminformatics software can be used to enumerate virtual libraries of derivatives by systematically modifying substitution patterns (e.g., at the amino group or other positions on the ring). nih.govnih.gov These virtual libraries can be filtered based on predicted properties like drug-likeness (e.g., Lipinski's Rule of Five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles to prioritize compounds with favorable pharmacokinetic characteristics. rsc.orgmdpi.com
Data Analysis and QSAR: For a series of synthesized and tested analogs, Quantitative Structure-Activity Relationship (QSAR) models are developed. QSAR establishes a mathematical relationship between the chemical structures of compounds and their biological activity. nih.govbiointerfaceresearch.comfrontiersin.org By analyzing various molecular descriptors (e.g., electronic, steric, hydrophobic), these models can predict the activity of unsynthesized compounds and highlight the structural features that are most important for potency, guiding further optimization efforts. nih.gov
Tools like RDKit, MayaChemTools, and various commercial software packages provide the necessary functionalities for these tasks, from calculating molecular descriptors to building predictive machine learning models. neovarsity.orgparssilico.com
Potential Applications and Future Research Directions
4-Amino-6-chloroquinazolin-2-ol as a Synthetic Building Block for Complex Molecules
The chemical architecture of this compound makes it an ideal starting point for the synthesis of more complex molecules. The quinazolinone core provides a rigid and defined three-dimensional structure, while the amino, chloro, and hydroxyl/oxo functionalities offer multiple points for chemical modification. researchgate.netnih.gov
The amino group at the 4-position is a key nucleophilic site, readily participating in reactions to form a variety of derivatives. mdpi.com For instance, it can be acylated, alkylated, or used in coupling reactions to introduce diverse substituents. The chlorine atom at the 6-position, an electron-withdrawing group, influences the reactivity of the benzene (B151609) ring and can be a site for nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of various functional groups. mdpi.comresearchgate.net The 2-ol (or its tautomeric 2-oxo form) provides another handle for derivatization, such as O-alkylation. nih.gov
This multi-functional nature allows for the systematic construction of a library of derivatives, each with unique structural features. The strategic modification of these functional groups can lead to the creation of molecules with tailored properties, a fundamental aspect of modern medicinal chemistry. mdpi.com
Development of Advanced Quinazolinone Derivatives with Tuned Biological Selectivity and Potency
Building upon its role as a synthetic scaffold, the development of advanced derivatives of this compound is a primary avenue for future research. The goal is to fine-tune the biological activity of the parent molecule to achieve greater potency against specific targets and to enhance selectivity, thereby reducing off-target effects.
Structure-activity relationship (SAR) studies are central to this endeavor. By systematically altering the substituents at the 4-amino and 6-chloro positions, researchers can probe the molecular interactions between the quinazolinone derivatives and their biological targets. For example, the introduction of different aryl or alkyl groups on the amino function can significantly impact binding affinity and efficacy. nih.gov Similarly, replacing the chloro group with other halogens or functional groups can modulate the electronic properties and steric bulk of the molecule, influencing its biological profile. mdpi.com
The development of such derivatives has been a successful strategy for the broader class of quinazolinones, leading to compounds with a range of therapeutic applications, including anticancer and antimicrobial agents. researchgate.netnih.gov The expectation is that a focused effort on this compound could yield novel compounds with superior therapeutic indices.
Exploration of Novel Biological Targets and Therapeutic Areas beyond Current Research Trends
While quinazolinones are well-known for their activity against targets like protein kinases, there is a vast and underexplored landscape of other potential biological targets. nih.gov Future research on this compound and its derivatives should extend beyond the well-trodden paths and investigate novel mechanisms of action.
This exploration can be guided by high-throughput screening of compound libraries derived from this compound against a diverse panel of biological assays. This unbiased approach can uncover unexpected biological activities and identify novel protein targets. The unique structural features imparted by the specific substitution pattern of this compound may lead to interactions with targets not previously associated with the quinazolinone scaffold.
Furthermore, this exploration could open up new therapeutic avenues. For instance, derivatives could be tested for their potential in treating neurodegenerative diseases, metabolic disorders, or infectious diseases caused by emerging pathogens. The versatility of the this compound scaffold provides a rich platform for discovering compounds with entirely new therapeutic applications. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Quinazolinone Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and the study of this compound is poised to benefit significantly from these technologies. AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify patterns that are not readily apparent to human researchers.
In the context of this compound, AI can be employed to:
Predict the biological activity of virtual derivatives: Machine learning models can be trained on existing data for quinazolinone derivatives to predict the potency and selectivity of novel, yet-to-be-synthesized compounds based on their chemical structure. This can help prioritize the synthesis of the most promising candidates, saving time and resources.
Optimize molecular properties: AI algorithms can be used to design derivatives of this compound with improved pharmacokinetic properties, such as better solubility, metabolic stability, and oral bioavailability. nih.gov
Identify novel biological targets: By analyzing large-scale biological data, AI can help identify potential protein targets for derivatives of this compound, accelerating the discovery of new therapeutic applications.
The synergy between traditional medicinal chemistry and advanced computational approaches will undoubtedly accelerate the development of new drugs based on the this compound scaffold.
Methodological Advancements in Quinazolinone Synthesis and Derivatization
The efficient and versatile synthesis of this compound and its derivatives is crucial for advancing research in this area. While established methods for quinazoline (B50416) synthesis exist, there is always a need for more efficient, cost-effective, and environmentally friendly approaches. researchgate.netnih.gov
Future research in this area could focus on:
Development of novel catalytic systems: The use of new catalysts, including metal-based and organocatalysts, could lead to milder reaction conditions, higher yields, and improved selectivity in the synthesis of the quinazolinone core and its derivatives.
Flow chemistry applications: Continuous flow synthesis offers several advantages over traditional batch processing, including better control over reaction parameters, enhanced safety, and easier scalability. Applying flow chemistry to the synthesis of this compound derivatives could streamline their production.
Green chemistry approaches: The development of synthetic routes that utilize greener solvents, reduce waste, and are more energy-efficient is a key goal of modern chemistry. Research into sustainable synthetic methods for this class of compounds is an important future direction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
